6-(4-Fluorophenoxy)-2-methylpyridin-3-amine
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Overview
Description
6-(4-Fluorophenoxy)-2-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with a fluorophenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenoxy)-2-methylpyridin-3-amine typically involves the following steps:
Nucleophilic Substitution: The reaction starts with the nucleophilic substitution of 4-fluorophenol with 2-chloro-3-methylpyridine in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenoxy)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
6-(4-Fluorophenoxy)-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenoxy)pyridin-3-ylboronic acid: Similar structure but with a boronic acid group.
4-(4-Fluorophenoxy)benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.
5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione: A more complex structure with additional functional groups.
Uniqueness
6-(4-Fluorophenoxy)-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11FN2O |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
6-(4-fluorophenoxy)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C12H11FN2O/c1-8-11(14)6-7-12(15-8)16-10-4-2-9(13)3-5-10/h2-7H,14H2,1H3 |
InChI Key |
WJWULTMFCWMDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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